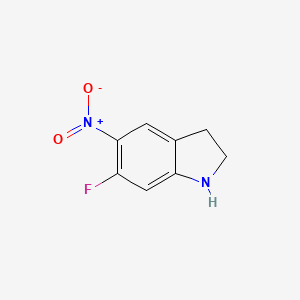

6-Fluoro-5-nitro-2,3-dihydro-1H-indole

Description

Significance of the Dihydroindole Core in Heterocyclic Chemistry

The 2,3-dihydro-1H-indole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in the architecture of clinically approved drugs and biologically active compounds. researchgate.netmdpi.comresearchgate.net Its significance stems from its versatile three-dimensional shape and its ability to engage in various interactions with biological targets. researchgate.net The indoline (B122111) core is present in a multitude of natural products and has been exploited by medicinal chemists to design potent agents for treating a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. researchgate.netaip.orgnih.govopenmedicinalchemistryjournal.com

Role of Fluorine and Nitro Substituents in Chemical Modulation

The properties of the dihydroindole core can be dramatically altered by the introduction of specific functional groups. Among the most impactful substituents in medicinal chemistry are fluorine atoms and nitro groups, each imparting unique characteristics to the parent molecule.

Fluorine: The strategic incorporation of fluorine is a widely used tactic in drug design to enhance a candidate's pharmacological profile. tandfonline.com Due to its small size (van der Waals radius of 1.47 Å) and high electronegativity (3.98 on the Pauling scale), fluorine can profoundly influence a molecule's properties without significantly increasing its steric bulk. tandfonline.combenthamscience.com Its introduction can block sites of metabolic degradation, thereby increasing the metabolic stability and bioavailability of a drug. tandfonline.combohrium.com The potent electron-withdrawing nature of fluorine can also modulate the acidity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state, membrane permeability, and binding affinity to its target. bohrium.comresearchgate.net

| Property Influenced by Fluorine | General Effect | Citation(s) |

| Metabolic Stability | Increased by blocking metabolically labile C-H bonds. | tandfonline.combohrium.comresearchgate.net |

| Binding Affinity | Can be enhanced through favorable electrostatic interactions. | tandfonline.combohrium.com |

| Acidity/Basicity (pKa) | Modulated due to strong inductive electron withdrawal. | bohrium.comresearchgate.netacs.org |

| Lipophilicity | Generally increased, which can improve membrane permeability. | benthamscience.comresearchgate.net |

| Molecular Conformation | Can induce specific conformational preferences. | bohrium.comresearchgate.net |

Nitro Group: The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties of a molecule. wikipedia.org Its presence in an aromatic ring deactivates the ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org In medicinal chemistry, the nitro group can act as a pharmacophore, contributing directly to the biological activity of a compound, often through redox-mediated mechanisms. nih.govresearchgate.net It is a key feature in various antibacterial and antiparasitic agents. nih.govresearchgate.net Beyond its role as a pharmacophore, the nitro group is an exceptionally versatile synthetic handle. It can be readily reduced to an amino group (–NH₂), a common functional group in pharmaceuticals, providing a crucial step in the synthesis of more complex derivatives. frontiersin.orgresearchgate.net This dual role as both a modulating group and a synthetic intermediate makes it highly valuable in organic synthesis. frontiersin.orgresearchgate.net

| Feature of the Nitro Group | Description | Citation(s) |

| Electronic Effect | Strongly electron-withdrawing, influencing reactivity. | wikipedia.orgnih.gov |

| Biological Role | Can act as a pharmacophore or toxicophore. | nih.govresearchgate.net |

| Synthetic Utility | Readily reduced to an amine, serving as a key intermediate. | frontiersin.orgresearchgate.net |

| Reactivity | Facilitates nucleophilic aromatic substitution. | wikipedia.org |

Research Rationale for Investigating 6-Fluoro-5-nitro-2,3-dihydro-1H-indole

The investigation of this compound is driven by a compelling synthetic and medicinal chemistry rationale. This specific compound strategically combines the three key components discussed: the privileged dihydroindole scaffold, a bio-potentiating fluorine atom, and a versatile nitro group. The rationale for its study is multifaceted:

Creation of a Novel Building Block: The primary interest in this compound lies in its potential as a highly functionalized and versatile intermediate for organic synthesis. It provides a scaffold where the fluorine atom can confer enhanced metabolic stability and binding properties to its derivatives.

Synthetic Handle for Derivatization: The nitro group at the 5-position serves as a crucial synthetic handle. Its reduction to an amine would yield 6-fluoro-5-amino-2,3-dihydro-1H-indole, a trifunctional building block that can be further elaborated at the amine, the aromatic ring, or the indole (B1671886) nitrogen to generate a diverse library of novel compounds.

Modulation of Physicochemical Properties: The combined electron-withdrawing effects of the fluorine and nitro groups are expected to significantly impact the electronic character of the benzene (B151609) ring, influencing the reactivity and properties of the entire molecule. This allows for the exploration of chemical space not accessible with simpler dihydroindoles.

Potential for Bioactive Molecules: By combining a scaffold known for biological activity with substituents proven to enhance drug-like properties, there is a strong rationale for exploring the derivatives of this compound as potential new therapeutic agents. The specific substitution pattern offers a unique combination of steric and electronic features for probing interactions with biological targets.

In essence, this compound represents a convergence of well-established medicinal chemistry principles, offering a promising starting point for the synthesis of new chemical entities with potentially valuable pharmacological profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h3-4,10H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSAQRIJNJOSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276588 | |

| Record name | 1H-Indole, 6-fluoro-2,3-dihydro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860028-18-7 | |

| Record name | 1H-Indole, 6-fluoro-2,3-dihydro-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 6-fluoro-2,3-dihydro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 5 Nitro 2,3 Dihydro 1h Indole and Analogous Structures

Precursor-Based Synthesis and Functionalization

The construction of 6-fluoro-5-nitro-2,3-dihydro-1H-indole typically proceeds by first establishing the fluoro-substituted indoline (B122111) precursor, followed by a regioselective nitration step. The stability of the indoline ring system, compared to the more reactive indole (B1671886), often makes it a more suitable substrate for electrophilic aromatic substitution on the benzene (B151609) portion of the molecule.

Introduction of Fluorine onto Indole/Indoline Precursors

The incorporation of fluorine into the indoline skeleton can be achieved through various methods, with electrophilic fluorination being a prominent strategy. The choice of the fluorinating agent and the substrate (indole vs. indoline) significantly impacts the reaction's outcome and regioselectivity.

Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are among the most common and effective for this purpose. wikipedia.org Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used electrophilic fluorinating agent due to its stability, safety, and efficacy. wikipedia.orgacs.org

The general mechanism of electrophilic fluorination involves the attack of a carbon-centered nucleophile, such as an electron-rich aromatic ring, on the electrophilic fluorine source. wikipedia.org While the precise mechanism is still a subject of study, it has been successfully applied to a wide range of substrates. nih.gov For the synthesis of fluorinated indolines, an indole precursor can be subjected to an electrophilic fluorinating agent like Selectfluor®. This reaction often leads to the formation of fluorinated indolenines, which can then be reduced to the corresponding indoline.

| Reagent | Substrate Type | Typical Product | Reference |

| Selectfluor® | Indoles | 3,3-difluoroindolin-2-ols | acs.org |

| N-Fluorobenzenesulfonimide (NFSI) | Indoles | Polycyclic fluorinated indoline derivatives | researchgate.net |

The regioselectivity of electrophilic fluorination on indole and indoline systems is a critical aspect of the synthetic design. In the case of the indole nucleus, electrophilic attack predominantly occurs at the C3 position of the pyrrole (B145914) ring, which is the most electron-rich and nucleophilic site. acs.orgstackexchange.com This high reactivity at C3 can sometimes lead to undesired side reactions or the need for protecting groups to direct the fluorination to the benzene ring.

For the indoline system, the pyrrole ring is saturated, thus deactivating it towards electrophilic attack. Consequently, electrophilic substitution occurs on the benzene ring. The directing influence of the amino group at position 1 is paramount. As an activating ortho-, para-director, it directs incoming electrophiles to the C5 and C7 positions. Therefore, direct electrophilic fluorination of indoline would be expected to yield a mixture of 5-fluoroindoline (B1304769) and 7-fluoroindoline. To achieve 6-fluoro substitution, one would typically start with a precursor that already contains the fluorine atom at the desired position, such as 6-fluoroindole (B127801) or 6-fluoroindoline (B1266902). sigmaaldrich.com The synthesis of 6-fluoroindole itself can be accomplished through methods like the Leimgruber-Batcho indole synthesis, starting from an appropriately substituted nitrotoluene.

Nitration of Indoline and Indole Scaffolds

Once the fluoro-substituted indoline precursor is obtained, the subsequent step is the introduction of the nitro group. This is typically achieved through electrophilic nitration.

Direct nitration is a standard method for introducing a nitro group onto an aromatic ring. solubilityofthings.com A common nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).

For the synthesis of this compound, the starting material would be 6-fluoroindoline. The regioselectivity of the nitration is governed by the directing effects of the existing substituents: the amino group at position 1 and the fluorine atom at position 6.

Amino Group (-NH-): This is a strongly activating, ortho-, para-directing group. It will direct the incoming electrophile (NO₂⁺) to positions 5 and 7.

Fluorine Atom (-F): This is a deactivating, but ortho-, para-directing group. It will direct the incoming electrophile to positions 5 and 7.

Both substituents cooperatively direct the nitration to the C5 and C7 positions. However, the C5 position is sterically less hindered and is ortho to the strongly activating amino group, making it the most likely site for electrophilic attack. Therefore, the direct nitration of 6-fluoroindoline is expected to predominantly yield this compound. A product description for 6-fluoroindole mentions its preparation via the nitration of indoline, supporting this synthetic route. sigmaaldrich.com

| Starting Material | Reagents | Major Product |

| 6-Fluoroindoline | HNO₃ / H₂SO₄ | This compound |

An alternative, though often more circuitous, route to introducing a nitro group is through functional group interconversion. This involves synthesizing a precursor with a different functional group at the desired position, which is then converted into a nitro group.

For example, one could envision the synthesis of 5-amino-6-fluoroindoline. The amino group could then be converted to a diazonium salt, which in turn could be displaced by a nitro group, for instance, through a Sandmeyer-type reaction using sodium nitrite (B80452) in the presence of a copper catalyst. However, a more common interconversion is the reduction of a nitro group to an amino group. csbsju.edu The reverse process, the oxidation of an amine to a nitro compound, is often challenging and can lead to over-oxidation and side products. Therefore, direct nitration is generally the more favored and efficient method for introducing a nitro group onto an aromatic ring.

Strategic Integration of Fluoro and Nitro Functionalities

The introduction of fluoro and nitro groups onto the benzene ring is a critical step that dictates the final substitution pattern of the indoline. A common strategy begins with a precursor molecule that can be selectively functionalized. For instance, the synthesis of 5-fluoro-6-substituted indoles often starts with appropriately substituted nitrotoluenes. tsijournals.com These starting materials, if not commercially available, can be synthesized from a common precursor like 4-substituted-2-fluoro aniline (B41778). tsijournals.com Nitration of this aniline derivative yields the corresponding nitro compound. tsijournals.com Subsequent diazotization followed by a Sandmeyer reaction can then be used to introduce various substituents. tsijournals.com

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, particularly at the ortho and para positions. nbinno.com This property is often exploited in multi-step syntheses to introduce other functional groups. nbinno.com For example, 1-fluoro-2-nitrobenzene (B31998) is a versatile intermediate where the nitro group activates the ring for such substitutions. nbinno.com

Formation of the 2,3-Dihydro-1H-indole Ring System

Once the aromatic precursor is appropriately functionalized with the fluoro and nitro groups, the next stage involves the construction of the fused pyrroline (B1223166) ring to form the 2,3-dihydro-1H-indole skeleton. Several synthetic strategies can be employed for this purpose.

Cyclization Reactions for Dihydroindole Formation

Cyclization reactions are a cornerstone in the synthesis of the dihydroindole ring system. These methods involve the formation of one or more bonds to close the ring, often from a linear precursor.

Intramolecular cycloaddition strategies offer a powerful method for the direct assembly of the bicyclic indole ring system from acyclic precursors. nih.gov A notable example is the intramolecular [4+2] cycloaddition of enynes, which generates a highly strained isoaromatic cyclic allene (B1206475) that rearranges to the indoline structure. nih.gov This approach is particularly useful for constructing indolines with multiple substituents on the six-membered ring. nih.gov Lewis acids can also promote these cycloadditions, especially for substrates with carbonyl activating groups. nih.gov While the search results mention intramolecular [4+2] cycloadditions for forming carbazoles from indolylalkylpyridazines, the general principle of forming a new ring fused to an existing one is relevant. researchgate.net

Reductive cyclization is a widely used and effective method for synthesizing indoles and their derivatives from aromatic nitro compounds. nih.govrsc.org This approach typically involves the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization.

A classic example is the Reissert indole synthesis, which involves the reductive cyclization of o-nitrobenzylcarbonyl compounds. nih.gov Similarly, the Batcho-Leimgruber indole synthesis utilizes the reductive cyclization of 2-nitrotoluenes. rsc.org Palladium-catalyzed carbon monoxide mediated reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes has been developed for the synthesis of pyrrolo[3,2-g]indoles. nih.gov This method has been shown to be flexible for creating both symmetrical and unsymmetrical products. nih.gov

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| 2-nitrotoluenes | N,N-dimethylformamide dimethyl acetal, Pd/C, H₂ | Indoles | Good to excellent | rsc.org |

| 1,4-dialkenyl-2,3-dinitrobenzenes | Pd(dba)₂-PPh₃ or Pd(OAc)₂-1,10-phen, CO | 1H,8H-pyrrolo[3,2-g]indoles | 63-86% | nih.gov |

Transition metal catalysis provides a powerful toolkit for the synthesis of indoles and indolines through various cyclization strategies. researchgate.net Palladium, in particular, is a versatile catalyst for forming carbon-carbon and carbon-heteroatom bonds necessary for ring closure. mdpi.comorganicreactions.org

Palladium-catalyzed reactions can be categorized into several types, including the cyclization of alkynes and alkenes. organicreactions.org For instance, the synthesis of 3-substituted indoles can be achieved through the cyclization of 2-alkenylanilines using Cu(OAc)₂. mdpi.com Gold(III) catalysts have also been employed for the annulation of 2-alkynylanilines to produce indole derivatives. organic-chemistry.org

A direct photo-induced reductive Heck cyclization of indoles has been developed, which avoids the need for a photocatalyst or photosensitizer and can be used to prepare polycyclic indolinyl compounds. nih.gov This method utilizes the long-lived excited state of N-benzoylindoles for C(sp²)-Cl bond activation. nih.gov

| Catalyst System | Substrate Type | Product Type | Reference |

| Pd(OAc)₂/dppp | 2,3-dinitro-1,4-dialkenylbenzenes | Indoles (monocyclized) | nih.gov |

| Pd(dba)₂-PPh₃ or Pd(OAc)₂-1,10-phen | 2,3-dinitro-1,4-dialkenylbenzenes | 1H,8H-pyrrolo[3,2-g]indoles (dicyclized) | nih.gov |

| Cu(OAc)₂ | 2-alkenylanilines | 3-substituted indoles | mdpi.com |

| Gold(III) | 2-alkynylanilines | Indole derivatives | organic-chemistry.org |

Hydrogenation of Indole Derivatives

The direct hydrogenation of the C2-C3 double bond of an indole ring is a straightforward method to obtain the corresponding 2,3-dihydro-1H-indole (indoline). This transformation is challenging due to the high resonance stability of the indole nucleus. nih.gov However, various catalytic systems have been developed to achieve this selectively.

Heterogeneous catalytic hydrogenation using catalysts like Pt/C in the presence of an acid activator such as p-toluenesulfonic acid in water has been shown to be an environmentally benign method for hydrogenating unprotected indoles to indolines in excellent yields. nih.gov

Homogeneous catalysis offers more control over the stereochemical outcome of the reaction. Palladium-catalyzed asymmetric hydrogenation of unprotected indoles, activated by a strong Brønsted acid, can produce chiral indolines with high enantioselectivity. dicp.ac.cn Iridium complexes, such as those with SpinPHOX ligands, have also been successfully used for the enantioselective hydrogenation of a broad spectrum of indole derivatives, achieving excellent enantioselectivities. nih.govrsc.org Rhodium catalysts, particularly those with chiral bisphosphine ligands like PhTRAP, have been effective for the highly enantioselective hydrogenation of N-protected indoles. researchgate.net

| Catalyst System | Substrate Type | Key Features | Enantiomeric Excess (ee) | Reference |

| Pt/C, p-toluenesulfonic acid | Unprotected indoles | Heterogeneous, green solvent (water) | N/A | nih.gov |

| Pd(OCOCF₃)₂, (R)-BINAP, Brønsted acid | Unprotected indoles | Homogeneous, dynamic kinetic asymmetric transformation | Up to 98% | dicp.ac.cn |

| Ir/SpinPHOX | N-, O-, and S-containing aromatic benzoheterocycles | Homogeneous, broad substrate scope | >99% in most cases | nih.gov |

| [Rh(nbd)₂]SbF₆, PhTRAP, Cs₂CO₃ | N-acetylindoles | Homogeneous, requires a base | Up to 95% | researchgate.net |

| [Rh(nbd)₂]SbF₆, PhTRAP | N-tosylindoles | Homogeneous | Up to 98% | researchgate.net |

Dearomatization Strategies

Dearomatization of indoles has become a powerful tool for accessing three-dimensional indoline and indolenine structures. nih.gov This approach disrupts the aromaticity of the indole ring to introduce new stereocenters and significantly alter the molecule's topology. nih.gov These strategies can be broadly categorized into intermolecular and intramolecular reactions.

Intermolecular dearomatization involves the reaction of an indole with an external electrophile, leading to the formation of a dearomatized intermediate that can then be further functionalized. nih.gov For instance, a palladium(II)-catalyzed oxidative Wacker-type cyclization of 2,3-disubstituted indoles using molecular oxygen as the oxidant provides access to fused indolines with C2-oxygenated quaternary stereocenters. rsc.org Another approach involves a redox-neutral cascade dearomatization of indoles with o-aminobenzaldehydes, which proceeds via a hydride transfer mechanism to yield tetrahydroquinoline-fused spiroindolenines. nih.gov The conditions for these reactions can be controlled to achieve divergent synthesis of different products. nih.gov

Intramolecular dearomatization, on the other hand, is often employed in the synthesis of complex polycyclic scaffolds and is a common strategy in biosynthetic pathways. nih.gov Nature utilizes this strategy in the biosynthesis of monoterpene indole alkaloids from the intermediate strictosidine. nih.gov Synthetic chemists have developed complementary methods, such as the annulation of indoles with γ-pyrone derivatives. acs.org

A notable strategy is the catalytic asymmetric dearomatization (CADA) of 3-substituted indoles, which yields indolenines or fused indolines. ajgreenchem.com Chiral phosphoric acid-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles with naphthoquinone monoimines as electrophiles can produce either chiral indolenines or fused indolines depending on the post-processing conditions. ajgreenchem.commtroyal.ca

| Dearomatization Strategy | Key Features | Product Type | Catalyst/Reagent |

| Pd(II)-Catalyzed Oxidative Wacker-type Cyclization | Uses molecular oxygen as oxidant, creates C2-oxygenated quaternary stereocenters. | Fused Indolines | Pd(II) catalyst |

| Redox-Neutral Cascade Dearomatization | Hydride transfer mechanism, condition-controlled divergent synthesis. | Tetrahydroquinoline-fused Spiroindolenines | o-aminobenzaldehydes |

| Catalytic Asymmetric Dearomatization (CADA) | Switchable synthesis based on post-processing conditions. | Chiral Indolenines or Fused Indolines | Chiral Phosphoric Acid |

Asymmetric Synthesis of Chiral 2,3-Dihydro-1H-indole Derivatives

The demand for enantiomerically pure indolines has driven the development of various asymmetric synthetic methods. rsc.org Chiral indolines are significant components of numerous bioactive compounds, including pharmaceuticals and agrochemicals. rsc.org

Asymmetric hydrogenation of indoles is a direct and atom-economical method for producing chiral indolines. rsc.org However, the inherent stability of the indole ring makes this transformation challenging. rsc.org Significant progress has been made using transition metal catalysts.

An efficient method involves the palladium-catalyzed asymmetric hydrogenation of unprotected indoles, which can achieve up to 98% enantiomeric excess (ee) using a strong Brønsted acid as an activator. rsc.org The Brønsted acid protonates the C=C bond of the indole, forming an iminium salt intermediate that is then hydrogenated. rsc.org This process often follows a dynamic kinetic asymmetric transformation. rsc.org Iridium complexes derived from P-OP ligands, in combination with a reusable Brønsted acid, have also been successfully employed for the asymmetric hydrogenation of unprotected indoles, affording high enantioselectivities. rsc.org

Ruthenium N-heterocyclic carbene (Ru-NHC) complexes have been developed for the highly enantioselective and complete hydrogenation of protected indoles, leading to chiral octahydroindoles. mdpi.com This method is notable as it can create up to five new stereocenters. mdpi.com

| Catalyst System | Substrate | Key Features | Enantiomeric Excess (ee) |

| Palladium catalyst with Brønsted acid | Unprotected indoles | Forms an iminium salt intermediate. | Up to 98% |

| Iridium(P-OP) complexes with Brønsted acid | Unprotected indoles | Stepwise C=C isomerization and hydrogenation. | Up to 91% |

| Ruthenium-NHC complexes | Protected indoles | Complete hydrogenation to octahydroindoles. | Good enantioselectivities |

Stereoselective C–H insertion reactions represent another powerful strategy for the synthesis of chiral indolines. These reactions involve the formation of a carbon-carbon or carbon-heteroatom bond at a C-H position, often catalyzed by transition metals. Rhodium-catalyzed intramolecular C-H insertion of diazo compounds is a well-established method for constructing cyclic systems, including the oxindole (B195798) core, which can be a precursor to indolines. The regioselectivity of these reactions can be influenced by steric and electronic factors of the substrate and catalyst.

Transition metal-catalyzed C–H activation strategies, often employing directing groups, have emerged as regioselective and step-economic tools for indole synthesis. nih.gov For instance, a double, site-selective C(sp³)–H/C(sp²)–H [4 + 1] annulation of N,N-dialkylanilines provides a route to N-alkylindoles. mdpi.com This protocol utilizes a site-selective hydrogen atom transfer by a tuned N-tBu amidyl radical. mdpi.com

The design of chiral catalysts is central to the success of asymmetric synthesis. Chiral scaffolds are crucial for effectively communicating asymmetry during a chemical transformation. pharmafeatures.com

Chiral phosphoric acids (CPAs) have proven to be highly effective Brønsted acid catalysts in a variety of enantioselective transformations, including the Friedel-Crafts alkylation of indoles and dearomatization reactions. pharmafeatures.commdpi.com These catalysts function by activating electrophiles and controlling the stereochemical outcome of the reaction.

Metal complexes with chiral ligands are also widely used. For example, chiral aziridine-phosphine ligands in combination with a copper(I) trifluoromethanesulfonate (B1224126) benzene complex have been used to catalyze the asymmetric Friedel–Crafts alkylation of indoles with β-nitrostyrenes, achieving good yields and enantioselectivities. mdpi.com Similarly, palladium complexes with chiral bisphosphine ligands, such as QuinoxP*, are effective in the enantioselective Cacchi reaction for the synthesis of axially chiral 2,3-disubstituted indoles.

A novel class of C₂-symmetric, spirocyclic compounds called SPINDOLEs, synthesized from indole and acetone (B3395972) using a confined chiral Brønsted acid catalyst, has been developed as a versatile chiral scaffold. pharmafeatures.com These scaffolds can be readily modified to create ligands for a range of highly selective reactions. pharmafeatures.com

Green Chemistry Approaches in Dihydroindole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of dihydroindoles to develop more environmentally benign processes. This includes the use of safer solvents, recyclable catalysts, and solvent-free reaction conditions.

Solvent-free reactions offer significant environmental benefits by reducing waste and minimizing the use of hazardous organic solvents. These reactions are often facilitated by techniques such as grinding or microwave irradiation. For example, the aminocatalyst thiamine (B1217682) (vitamin B1) hydrochloride has been used to catalyze the solvent-free condensation of indoles and isatins under grinding conditions to produce trisindolines in high yields. mdpi.com

Water is an attractive green solvent due to its abundance, non-toxicity, and non-flammability. While historically underutilized in organic synthesis due to the poor solubility of many organic compounds, recent advancements have demonstrated its potential. For instance, the synthesis of spiro[indole-pyrrolidine] derivatives has been achieved through Michael condensation under aqueous conditions. Palladium-catalyzed cyclization of 2-alkynylanilines in an aqueous micellar medium provides an efficient route to 2-substituted indoles. Additionally, a heterogeneous catalytic hydrogenation of unprotected indoles has been developed using a Pt/C catalyst and p-toluenesulfonic acid in water, offering an environmentally friendly method for producing indolines.

| Green Chemistry Approach | Reaction Type | Catalyst/Conditions | Key Advantage |

| Solvent-Free Grinding | Condensation of indoles and isatins | Thiamine hydrochloride | Avoids organic solvents, high yields. |

| Aqueous Michael Condensation | Synthesis of spiro[indole-pyrrolidine] derivatives | Aqueous medium | Utilizes water as a safe solvent. |

| Aqueous Micellar Catalysis | Cyclization of 2-alkynylanilines | Palladium catalyst in aqueous micellar solution | Enables reaction of lipophilic molecules in water. |

| Heterogeneous Catalysis in Water | Hydrogenation of unprotected indoles | Pt/C with p-toluenesulfonic acid in water | Environmentally benign reduction method. |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a significant technology in synthetic chemistry, offering advantages such as reduced reaction times, improved product yields, and enhanced purity when compared to conventional heating methods. rsc.orgmdpi.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can lead to faster and more selective chemical transformations. rsc.org The application of microwave technology has been particularly beneficial in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. rsc.orgnih.gov

In the context of nitroindole synthesis, microwave irradiation has been effectively employed to accelerate reactions. For instance, a rapid and efficient microwave-mediated route to produce 3-nitroindoles has been developed using a palladium-catalyzed intramolecular arene–alkene coupling reaction of N-aryl β-nitroenamines. acs.orgnih.gov This method demonstrates the versatility of microwave assistance in constructing functionalized indole rings. Studies have shown that microwave heating can provide better yields of indoles compared to conventional oil bath heating. acs.org For example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives through a palladium-catalyzed intramolecular oxidative coupling was significantly optimized by using microwave irradiation, which led to excellent yields and a notable reduction in reaction time from hours to minutes. mdpi.com

The benefits of microwave-assisted synthesis extend to various indole derivatives. Researchers have developed an extremely rapid and convenient microwave-assisted, one-pot method for synthesizing indoloquinolines using molecular iodine as an environmentally benign catalyst. eurekalert.org This process highlights the lowered energy consumption and acceleration of the reaction, likely due to the efficient absorption of microwave radiation by polar reactants and solvents. eurekalert.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole Derivatives

| Entry | Substrate | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Methyl-(Z)-3-(phenylimino)butanoate | Oil Bath | 80 | 16 h | 76 | mdpi.com |

| 2 | Methyl-(Z)-3-(phenylimino)butanoate | Microwave | 60 | 3 h | 91 | mdpi.com |

| 3 | Methyl (Z)-3-((4-bromophenyl)amino)but-2-enoate | Oil Bath | 80 | 12 h | 89 | mdpi.com |

| 4 | Methyl (Z)-3-((4-bromophenyl)amino)but-2-enoate | Microwave | 60 | 3 h | 94 | mdpi.com |

| 5 | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Oil Bath | 80 | 16 h | 89 | mdpi.com |

| 6 | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Microwave | 60 | 3 h | 94 | mdpi.com |

Use of Recyclable Catalysts and Nanocatalysts

The development of sustainable synthetic methodologies is a central theme in modern chemistry, with a strong emphasis on the use of recyclable catalysts and nanocatalysts. These catalysts offer significant advantages, including reduced cost, minimized environmental impact, and simplified product purification. researchgate.net

In the synthesis of indole structures analogous to this compound, several recyclable catalytic systems have been reported. One notable example is the use of cobalt-rhodium (Co-Rh) heterobimetallic nanoparticles for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to form indoles. datapdf.comorganic-chemistry.org This catalytic system operates under mild conditions, utilizing atmospheric hydrogen at room temperature, and can be reused more than ten times without a significant loss of catalytic activity. datapdf.com The reaction tolerates a variety of functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic ring. datapdf.com

Other recyclable catalysts have also been developed for indole synthesis. For instance, a copper-aluminium hydrotalcite (CuAl–HT) catalyst, prepared via a facile one-pot method, has shown high activity for the synthesis of indole through intramolecular dehydrogenative N-heterocyclization. rsc.org This catalyst could be recycled multiple times while maintaining stable catalytic activity. rsc.org Similarly, a nickel-containing coordination polymer has been demonstrated as a stable and reusable catalyst for synthesizing oxindole derivatives, showcasing its potential for multiple reaction cycles without significant loss in activity. mdpi.com

Nanocatalysts, with their high surface-area-to-volume ratio, often exhibit superior catalytic activity. researchgate.net The application of metallic nanoparticles as efficient, low-cost, and green heterogeneous catalysts is a growing area of research for the preparation of a wide range of nitrogen-containing heterocycles. researchgate.netnih.gov For example, iron-containing ionic liquids have been used as efficient and recyclable catalysts for the synthesis of C3-substituted indole derivatives. nih.gov Furthermore, MoS2-graphene composite nanosheets have been employed as a recyclable catalyst for the synthesis of trisindoline compounds from indoles and isatins, with the catalyst being reusable for up to five cycles without a significant decrease in product yield. nih.gov

Table 2: Recyclability of Catalysts in the Synthesis of Indole and Analogous Structures

| Catalyst | Reaction Type | Substrate Scope | Number of Cycles | Final Yield (%) | Reference |

|---|---|---|---|---|---|

| Co-Rh Heterobimetallic Nanoparticles | Reductive Cyclization | 2-(2-nitroaryl)acetonitriles | >10 | Maintained Activity | datapdf.com |

| CuAl–HT | Dehydrogenative N-heterocyclization | 2-(2-aminophenyl)ethanol | Several | Stable Activity | rsc.org |

| Ni-Containing Coordination Polymer | Borrowing Hydrogen Reaction | 2-oxindole and benzyl (B1604629) alcohol | 5 | Maintained Activity | mdpi.com |

| MoS2-Graphene Composite | Condensation | Indoles and Isatins | 5 | ~90 | nih.gov |

| Fe3O4@SiO2–PTMS–guanidine–SA MNPs | N-substitution | Indole and Benzyl Bromide | 5-6 | Maintained Activity | nih.gov |

Chemical Reactivity and Transformations of 6 Fluoro 5 Nitro 2,3 Dihydro 1h Indole

Reactivity of the Fluoro Substituent

The fluorine atom at the C-6 position is not merely a passive substituent; its high electronegativity significantly influences the reactivity of the aromatic ring, particularly in nucleophilic substitution reactions.

Aryl fluorides, particularly those activated by electron-withdrawing groups, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. rsc.orglibretexts.org In 6-fluoro-5-nitro-2,3-dihydro-1H-indole, the fluorine atom is positioned ortho to a powerful electron-withdrawing nitro group. This arrangement strongly activates the C-6 position for attack by nucleophiles.

The mechanism for this substitution typically follows an addition-elimination pathway. numberanalytics.com A nucleophile adds to the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. numberanalytics.com The strong electron-withdrawing nitro group is crucial as it stabilizes this intermediate by delocalizing the negative charge. libretexts.orgmdpi.com Subsequently, the fluoride (B91410) ion, which is a good leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

This reactivity allows for the displacement of the fluorine atom by a variety of nucleophiles, providing a pathway to a range of 6-substituted-5-nitroindoline derivatives. nih.gov

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Potential Product |

| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | 6-Methoxy-5-nitro-2,3-dihydro-1H-indole |

| Sulfur | Sodium thiophenoxide (NaSPh) | 6-(Phenylthio)-5-nitro-2,3-dihydro-1H-indole |

| Nitrogen | Ammonia (NH₃), Amines (RNH₂) | 6-Amino-5-nitro-2,3-dihydro-1H-indole |

Modulation of Ring Reactivity by Fluorine

However, fluorine can also participate in resonance by donating a lone pair of electrons (+R effect), although this effect is generally weaker than its inductive pull. In the context of the indoline (B122111) ring, the primary influence of the fluorine substituent is the inductive withdrawal of electron density, which complements the deactivating nature of the nitro group. nih.gov This electronic modulation is a key factor in designing subsequent synthetic steps involving the aromatic core.

Reactivity of the Nitro Substituent

The nitro group at the C-5 position is a versatile functional group that profoundly influences the molecule's reactivity and serves as a key handle for further chemical transformations.

One of the most important and widely used transformations of aromatic nitro compounds is their reduction to the corresponding amino group. numberanalytics.comwikipedia.org This conversion of the 5-nitro group to a 5-amino group transforms the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating, dramatically altering the reactivity of the resulting 6-fluoro-5-amino-2,3-dihydro-1H-indole.

This reduction can be accomplished using a variety of reagents and conditions, with catalytic hydrogenation being one of the most common and efficient methods. nih.govd-nb.info Other methods include the use of metals in acidic media or dissolving metal reductions. wikipedia.org The choice of reducing agent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule. For instance, Pd/C-catalyzed hydrogenation is a well-established method for the reduction of nitro-indoles. d-nb.info

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Notes |

| H₂, Pd/C | Hydrogen gas, Palladium on carbon catalyst, often in an alcohol solvent | A clean and efficient method, widely used in industry. d-nb.info |

| Iron (Fe), HCl/Acetic Acid | Iron powder in the presence of a protic acid | A classic and cost-effective method for large-scale reductions. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | A common laboratory-scale method. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Can offer selectivity in the presence of other reducible groups. wikipedia.org |

Influence of Nitro Group on Ring Reactivity

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry, exerting its influence through both a powerful inductive effect (-I) and a resonance effect (-R). embibe.comresearchgate.netnih.gov This has several significant consequences for the reactivity of the this compound aromatic ring.

Firstly, the nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). By withdrawing electron density, it makes the ring electron-poor and therefore much less nucleophilic and reactive towards electrophiles. numberanalytics.comembibe.com Any potential electrophilic substitution would be directed to the positions meta to the nitro group.

Secondly, and more importantly for this specific substitution pattern, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), as discussed in section 3.1.1. libretexts.orgnumberanalytics.com Its ability to stabilize the negatively charged Meisenheimer intermediate is paramount for the displacement of leaving groups, such as the fluorine atom at the ortho position. mdpi.com

Transformations of the Dihydroindole Core

The 2,3-dihydro-1H-indole, or indoline, core possesses its own characteristic reactivity, primarily centered around the nitrogen atom and the adjacent methylene (B1212753) groups. While the aromatic portion is deactivated towards electrophiles, the heterocyclic part of the molecule can undergo several transformations.

The secondary amine within the indoline core is nucleophilic and can readily participate in reactions such as N-alkylation, N-acylation, and N-arylation to introduce a wide variety of substituents at the N-1 position. These reactions typically proceed under standard conditions used for the functionalization of secondary amines.

Furthermore, the C2 and C3 positions of the indoline ring can be involved in specific reactions. For instance, indolines can be oxidized to the corresponding indoles, restoring the fully aromatic indole (B1671886) system. Additionally, the presence of the activating nitro group can render the indole nucleus susceptible to dearomatization strategies or cycloaddition reactions, leading to the formation of complex polycyclic or spirocyclic structures. researchgate.netresearchgate.net The specific conditions required for these transformations would need to be carefully optimized to account for the electronic effects of the fluoro and nitro substituents.

Electrophilic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) on the benzene ring of this compound is significantly hindered. The reaction rate for EAS is substantially reduced because the aromatic ring is substituted with two deactivating groups: a nitro group (-NO2) at the C-5 position and a fluoro group (-F) at the C-6 position. youtube.com The nitro group is one of the most powerful deactivating groups, while halogens like fluorine are also deactivating towards electrophilic attack. youtube.commasterorganicchemistry.com

The regioselectivity of any potential substitution is determined by the directing effects of these existing substituents.

Nitro Group (-NO2) at C-5: This is a strong deactivating group and a meta-director. It directs incoming electrophiles to the positions meta to itself, which are the C-4 and C-6 positions.

Fluoro Group (-F) at C-6: This is a deactivating group but an ortho, para-director due to the ability of its lone pairs to donate electron density via resonance. It directs incoming electrophiles to the C-5 and C-7 positions.

The directing influences of the two groups are therefore partially in conflict and partially redundant. The powerful meta-directing effect of the nitro group strongly disfavors substitution at C-7, while its deactivating nature makes the entire ring less susceptible to attack. The ortho, para-directing fluoro group would direct an electrophile to C-7. Given the strong deactivation of the entire ring, forcing conditions would be required for any electrophilic substitution to occur, and the reaction would likely yield a mixture of products or fail to proceed altogether. masterorganicchemistry.com

| Substituent | Position | Electronic Effect | Directing Influence | Target Positions |

|---|---|---|---|---|

| Nitro (-NO2) | C-5 | Strongly Deactivating | Meta-directing | C-4, C-6 (blocked) |

| Fluoro (-F) | C-6 | Deactivating | Ortho, Para-directing | C-5 (blocked), C-7 |

Functionalization at the Nitrogen (N-1) Position

The nitrogen atom at the N-1 position of the indoline ring is a secondary amine and acts as a nucleophile, making it a primary site for functionalization. Although the electron-withdrawing groups on the benzene ring reduce its nucleophilicity compared to unsubstituted indoline, it remains reactive towards a variety of electrophiles. Common transformations include N-alkylation, N-acylation, and N-sulfonylation. These reactions typically proceed in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. Another reaction at the nitrogen center involves the formation of adducts with strong Lewis acids. researchgate.net

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I) | N-Alkyl-6-fluoro-5-nitroindoline |

| N-Acylation | Acyl chloride (e.g., CH3COCl) | N-Acyl-6-fluoro-5-nitroindoline |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | N-Sulfonyl-6-fluoro-5-nitroindoline |

Reactions at the Saturated C-2 and C-3 Positions

The saturated carbon atoms of the pyrrolidine (B122466) ring, C-2 and C-3, are susceptible to oxidation. A significant transformation of the 6-fluoro-5-nitroindoline scaffold involves the oxidation of the methylene groups at C-2 and C-3 to form the corresponding diketone, This compound-2,3-dione (also known as 6-fluoro-5-nitroisatin). bldpharm.comsigmaaldrich.comscbt.com This reaction converts the indoline core into a valuable synthetic intermediate. The oxidation of an indoline to an isatin (B1672199) is a well-established transformation in indole chemistry and can be achieved using various oxidizing agents.

Dehydrogenation to Indole Derivatives

The 2,3-dihydro-1H-indole (indoline) scaffold can be aromatized to the corresponding indole derivative. This dehydrogenation reaction transforms This compound into 6-fluoro-5-nitro-1H-indole . This transformation is synthetically important as it restores the fully aromatic indole core, a prevalent motif in pharmaceuticals and natural products. The reaction is typically accomplished using chemical oxidants or through catalytic dehydrogenation. researchgate.net

| Reagent Class | Reagent Example | Conditions |

|---|---|---|

| High-Potential Quinones | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Typically in an inert solvent (e.g., dioxane, benzene) |

| Metal Oxides | Manganese dioxide (MnO2) | Often requires heating in a non-polar solvent |

| Catalytic | Palladium on carbon (Pd/C) | High temperatures in the presence of a hydrogen acceptor |

Halogenation and Acylation Reactions on the Indoline Scaffold

This section considers reactions that introduce halogen or acyl groups onto the this compound framework. The feasibility and site of these reactions depend heavily on the position being targeted.

Halogenation: Direct electrophilic halogenation on the benzene ring is highly challenging due to the severe deactivation of the ring, as discussed in section 3.3.1. Standard reagents like Br2 with a Lewis acid are unlikely to be effective. However, modern biocatalytic methods have shown success in the halogenation of electron-poor indoles, which could present a viable alternative strategy. nih.govresearchgate.net

Acylation: Acylation can occur at two distinct sites:

N-Acylation: As detailed in section 3.3.2, acylation at the N-1 position is a facile and common reaction, proceeding readily with acyl halides or anhydrides in the presence of a base.

Friedel-Crafts Acylation: This electrophilic substitution on the benzene ring is subject to the same limitations described in section 3.3.1. The presence of the powerful electron-withdrawing nitro group effectively prevents the Friedel-Crafts acylation reaction under typical conditions.

Based on a thorough search of publicly available scientific databases and literature, detailed experimental data for the specific compound This compound is not available. The required information to populate the sections on X-ray crystallography, high-resolution NMR, high-resolution mass spectrometry, and vibrational spectroscopy for this exact molecule could not be located.

Scientific research and data are often published for specific molecules of interest, and many possible chemical structures, including this one, may have been synthesized but not subjected to the in-depth characterization requested. The search results yielded data for structurally related but distinct compounds, such as 6-fluoroindole (B127801), 6-fluoro-5-nitro-1H-indole-2,3-dione, and various other indole derivatives. However, using data from these related molecules would not be scientifically accurate for the specific compound requested and would violate the strict requirement to focus solely on "this compound".

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements.

Computational Chemistry Studies on 6 Fluoro 5 Nitro 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium-sized organic molecules. DFT calculations are employed to determine the electronic properties and optimized geometry of 6-Fluoro-5-nitro-2,3-dihydro-1H-indole.

The electronic structure of a molecule governs its reactivity. Key aspects of this structure, such as the distribution of electrons and the energies of its frontier molecular orbitals, are elucidated through DFT.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecule's surface. researchgate.net These maps illustrate regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). In the case of this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the fluorine atom, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the one attached to the indole (B1671886) nitrogen.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

DFT methods are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. researchgate.net This involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For this compound, this would define the precise bond lengths, bond angles, and dihedral angles of its ground state.

Once the geometry is optimized, vibrational frequency calculations can be performed. elixirpublishers.com These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netarxiv.org By comparing the calculated frequencies with experimental spectra, one can confirm the structure of the synthesized compound. materialsciencejournal.org Each vibrational mode involves specific atomic motions, such as stretching, bending, and twisting of chemical bonds. For instance, characteristic stretching frequencies would be predicted for the N-H bond, the C=C bonds of the aromatic ring, and the N-O bonds of the nitro group. nih.gov

Molecular Dynamics Simulations for Conformational Landscape

While DFT calculations focus on a static, minimum-energy structure, molecules are dynamic entities that can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape by simulating the movement of atoms over time. These simulations provide insights into the flexibility of the molecule and the relative stability of different conformers. For this compound, MD simulations could reveal the puckering of the dihydroindole ring and the orientation of the nitro group relative to the bicyclic system.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the electronic properties calculated using DFT, several quantum chemical descriptors can be derived to predict a molecule's reactivity. rasayanjournal.co.in These descriptors quantify aspects of chemical behavior based on the molecule's response to changes in its electron count. rasayanjournal.co.inrsc.org

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy. isca.me

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy. isca.me

Electronegativity (χ): A measure of the molecule's ability to attract electrons. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap. mdpi.com Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. mdpi.com

These descriptors are invaluable for rationalizing and predicting the outcomes of chemical reactions, such as identifying the most likely sites for nucleophilic or electrophilic attack. rasayanjournal.co.in

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures electron-attracting power |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to charge transfer |

Note: The formulas provided are based on Koopmans' theorem approximations. Specific calculated values for this compound are not available.

Mechanistic Elucidation of Synthetic Pathways and Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a synthetic pathway. This allows for the determination of activation energies, which are critical for understanding reaction rates and identifying the most plausible mechanism among several alternatives. For the synthesis of this compound, DFT calculations could be used to model the key bond-forming and bond-breaking steps, providing a detailed picture of how the reaction proceeds at a molecular level.

Applications of 6 Fluoro 5 Nitro 2,3 Dihydro 1h Indole As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

Functionalized indoline (B122111) frameworks are central to the structure of many pharmaceuticals and natural products. nih.gov The synthesis of complex heterocyclic systems often relies on the use of pre-functionalized building blocks that can be elaborated into more intricate structures. 6-Fluoro-5-nitro-2,3-dihydro-1H-indole serves as an ideal precursor due to its inherent reactivity. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the final molecule. The development of synthetic methods to access 6-substituted-5-fluoroindoles highlights the industrial and academic interest in this class of compounds as key intermediates. tsijournals.com

The construction of polycyclic systems fused to the indoline core represents a significant area of synthetic chemistry, leading to rigid molecular structures with potential for high selectivity in biological interactions. nih.gov Modern synthetic methodologies enable the efficient synthesis of these complex scaffolds from simpler indole (B1671886) precursors.

One powerful strategy involves the dearomatization of indoles via cycloaddition reactions to convert planar aromatic molecules into complex, three-dimensional ring systems. nih.gov For instance, catalytic divergent annulation reactions of indoles provide access to polycyclic fused indolines. nih.govnih.gov As detailed in the table below, studies have shown that the reaction pathway can be guided by the substituents on the indole substrate and the reaction partner, leading to different polycyclic products from the same catalyst system.

| Catalyst System | Reactants | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Zn(II) | Indoles + 1,2-Diaza-1,3-dienes | [4+2] or [3+2] Cycloaddition | Tetrahydro-1H-pyridazino[3,4-b]indoles or Tetrahydropyrrolo[2,3-b]indoles | nih.gov |

| Rh(II) | Indolyltriazoles | Intramolecular [3+2] Cycloaddition | Polycyclic Indolines and Azepino[4,5-b]indoles | rsc.org |

These methods demonstrate how a highly functionalized precursor like this compound could be employed in substrate-guided reactions to generate novel and complex indole-fused polycyclic systems.

Spiroindoline and spirooxindole frameworks are prominent structural motifs found in a wide array of biologically active natural products and pharmaceuticals. researchgate.net The synthesis of these compounds often involves the condensation of an isatin (B1672199) (indole-2,3-dione) derivative with other molecules. The compound this compound can be readily oxidized to the corresponding 6-fluoro-5-nitro-1H-indole-2,3-dione, making it a direct precursor for spiroindoline synthesis. sigmaaldrich.com

The general approach involves reacting a substituted isatin with a compound containing two nucleophilic sites, leading to the formation of a new ring system centered at the C3 position of the indoline core. Various catalytic systems and reaction conditions have been developed to synthesize diverse spiroindoline heterocycles, including spiro[indoline-3,5'-pyrimido] derivatives and spiro[5,8-methanoquinazoline-2,3′-indoline] systems. nih.govmdpi.com

| Precursors | Reaction Type | Resulting Spiro Scaffold | Reference |

|---|---|---|---|

| Isatins + 6-Aminouracil + β-Diketones | Multicomponent Reaction | Spiro Indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines | nih.gov |

| Isatins + 2-Aminonorbornene Carboxamides | Spirocondensation | Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones | mdpi.com |

| Indole-2,3-dione + Various Nucleophiles | Condensation/Cyclization | Spirooxazepine and Diazepine Derivatives | researchgate.net |

Chiral Auxiliary in Asymmetric Synthetic Methodologies

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is critical in the pharmaceutical industry. nih.govresearchgate.net Famous examples include Evans oxazolidinones and sulfur-based auxiliaries, which are widely used in stereoselective aldol (B89426) and alkylation reactions. wikipedia.orgscielo.org.mx

While indoline scaffolds are frequently the targets of asymmetric synthesis, their use as chiral auxiliaries is not a widely documented strategy. The literature focuses on methods to create chiral indolines, rather than using chiral indolines to induce chirality in other molecules. Therefore, while this compound could be resolved into its separate enantiomers, its application as a chiral auxiliary in the synthesis of other molecules is not a well-established role for this scaffold.

Development of Novel Catalytic Systems utilizing Indoline Scaffolds

The development of novel catalysts is a driving force in modern organic chemistry. This often involves designing specific molecular scaffolds that can coordinate to a metal center or act as an organocatalyst, thereby facilitating a chemical transformation with high efficiency and selectivity.

Although indoline derivatives are crucial in many areas of chemistry, the use of the indoline scaffold itself as the foundational structure for a catalytic system is not extensively reported in the scientific literature. Synthetic efforts are typically directed toward the synthesis of indoline-containing molecules using existing catalytic systems, rather than the development of catalysts from indoline platforms.

Synthesis of Specialized Chemical Probes and Ligands

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function. nih.gov The unique electronic properties of the this compound scaffold make it an excellent starting point for the synthesis of such specialized molecules.

A notable application is in the development of ligands that bind to G-quadruplex (G4) DNA structures. The c-Myc oncogene promoter contains a G4 sequence, making it an attractive target for anticancer drug development. Research has led to the synthesis of a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives that act as c-Myc G4 binders. d-nb.info These compounds were shown to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells. The synthesis starts from 5-nitro-1H-indole, a closely related precursor to the title compound, and involves key steps like Vilsmeier-Haack formylation to build the final ligands. d-nb.info

| Synthetic Route Step | Intermediate/Product | Description | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Indole-3-carbaldehyde | Key reaction to introduce a functional handle for further elaboration. | d-nb.info |

| Reductive Amination | Substituted Amine Conjugates | One-pot reaction of the aldehyde with various amines in the presence of NaBH4 to generate a library of ligands. | d-nb.info |

| Biological Activity | Final Compounds | Bind to c-Myc promoter G4, downregulate c-Myc expression, and show antiproliferative effects. | d-nb.info |

Furthermore, the presence of a fluorine atom, as in this compound, is particularly valuable for developing probes for ¹⁹F NMR studies. diva-portal.org Since fluorine is absent in most biological systems, a ¹⁹F label provides a clean spectroscopic window to study protein structure and dynamics. The synthesis of 5-fluoroindole (B109304) has been specifically developed as a precursor for creating ¹⁹F–¹³C labeled tryptophan for incorporation into proteins, demonstrating the direct application of fluoro-indole scaffolds in the creation of sophisticated biophysical probes. diva-portal.org

Future Research Directions for 6 Fluoro 5 Nitro 2,3 Dihydro 1h Indole

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 6-Fluoro-5-nitro-2,3-dihydro-1H-indole will likely prioritize green and sustainable chemical practices. nih.govresearchgate.net Current synthetic routes to similar nitroaromatic heterocycles often involve harsh conditions and generate significant waste. nih.gov Future methodologies will aim to mitigate these environmental concerns.

Key areas of development include:

Catalytic Systems: The exploration of novel heterogeneous catalysts could offer pathways that are more environmentally friendly, featuring easier separation and potential for recycling. rsc.org

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer and more scalable production of fluorinated indole (B1671886) derivatives. mdpi.comuc.ptacs.orgmdpi.com This technology allows for precise control over reaction parameters, which can lead to higher yields and purity. mdpi.com

Alternative Energy Sources: The use of microwave irradiation and ultrasound are emerging as viable green alternatives to conventional heating methods in the synthesis of nitrogen-containing heterocycles. rsc.orgmdpi.com These techniques can often accelerate reaction times and improve energy efficiency. rsc.org

Green Solvents: A shift towards the use of greener solvents, such as water or ionic liquids, is anticipated to reduce the environmental footprint of synthetic processes for indole derivatives. openmedicinalchemistryjournal.com

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches

| Parameter | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Catalysts | Homogeneous, often requiring complex purification | Heterogeneous, easily separable and recyclable |

| Energy Input | High-temperature reflux | Microwave, Ultrasound |

| Solvents | Volatile organic compounds | Water, ionic liquids, solvent-free conditions |

| Process | Batch processing | Continuous flow |

| Waste | Significant by-product and solvent waste | Minimized waste generation |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The unique electronic properties imparted by both the fluorine atom and the nitro group suggest that this compound could exhibit novel reactivity. Future research will likely focus on harnessing this reactivity for the synthesis of new derivatives with potential biological applications. The electron-withdrawing nature of the nitro group makes the indole core susceptible to a range of dearomatization reactions. researchgate.netrsc.org

Potential areas for exploration include:

Dearomative Annulation Reactions: These reactions could provide access to complex polycyclic systems that are otherwise difficult to synthesize. researchgate.net

Cycloaddition Reactions: The development of novel cycloaddition protocols using 3-nitroindoles as substrates can lead to the formation of diverse heterocyclic scaffolds, such as pyrroloindolines. researchgate.net

Functional Group Interconversion: Research into the selective transformation of the nitro group into other functionalities, such as amines or other nitrogen-containing moieties, will be crucial for diversifying the range of accessible derivatives. nih.gov This could involve well-established methods like palladium-catalyzed hydrogenation. nih.gov

Integration of Advanced Characterization Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is essential for rational drug design and materials development. Future work will undoubtedly involve the application of sophisticated analytical techniques.

NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced 19F NMR spectroscopy will be particularly valuable for probing the local electronic environment of the fluorine atom. biophysics.orgwikipedia.org This can provide insights into intermolecular interactions and conformational preferences. chim.it

X-ray Crystallography: Single-crystal X-ray diffraction studies will be instrumental in unambiguously determining the solid-state structure of new derivatives. drugbank.com This information is critical for understanding structure-activity relationships and for guiding computational modeling studies. drugbank.comnih.gov

Computational Modeling: In silico studies, including Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into molecular orbitals, electrostatic potential, and reaction mechanisms. nih.gov

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Information Gained | Relevance to Research |

|---|---|---|

| 19F NMR Spectroscopy | Electronic environment of the fluorine atom, conformational analysis | Understanding electronic effects and molecular interactions |

| X-ray Crystallography | Precise three-dimensional molecular structure | Guiding structure-activity relationship studies and molecular design |

| Computational Chemistry | Electronic properties, reaction pathways, binding affinities | Predicting reactivity and biological activity |

Application of Machine Learning and AI in Synthetic Route Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry. beilstein-journals.org For a molecule like this compound, these computational tools can accelerate the discovery of optimal synthetic pathways and reaction conditions. duke.edu

Future applications in this area include:

Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient retrosynthetic routes, potentially uncovering non-intuitive disconnections and strategies.

Reaction Condition Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, thereby reducing the number of experiments required. duke.edunih.govacs.orgresearchgate.net

Predictive Modeling: ML models can be developed to predict the biological activity or material properties of virtual derivatives, allowing for the prioritization of synthetic targets.

The integration of these computational approaches with automated synthesis platforms could ultimately lead to the development of "self-driving" laboratories for the on-demand synthesis of novel indole derivatives. beilstein-journals.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 6-fluoro-5-nitro-2,3-dihydro-1H-indole?

- The synthesis of structurally similar indole derivatives often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 5-fluoroindole derivatives are synthesized by reacting azidoethyl intermediates with alkynes in PEG-400/DMF solvent systems under catalytic CuI conditions . While the nitro group in the target compound may require nitration steps, regioselective nitration can be optimized using mixed acid systems (e.g., HNO₃/H₂SO₄) at controlled temperatures. Post-reaction purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound?

- Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is indispensable for confirming structural features, such as fluorine substitution and nitro group placement. TLC monitors reaction progress, while high-resolution mass spectrometry (FAB-HRMS) verifies molecular ion peaks . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positions, as demonstrated in studies of 5-fluoroindole-2,3-dione derivatives .

Q. How can purification protocols be optimized for this compound?

- Column chromatography with gradient elution (e.g., ethyl acetate/hexane) effectively removes unreacted starting materials and byproducts. Solvent systems like PEG-400/DMF enhance reaction homogeneity, reducing side reactions . Recrystallization from ethanol or dichloromethane/hexane mixtures may further improve purity, especially for nitro-containing analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration reactions be addressed?

- Computational tools (e.g., DFT calculations) predict electron density distribution in the indole ring, guiding the choice of nitration agents. For example, meta-directing fluorine substituents may favor nitration at the 5-position. Experimental validation via NMR chemical shift analysis or X-ray crystallography is critical . Competing pathways can be minimized by adjusting reaction temperatures and acid concentrations .

Q. What methodologies are suitable for studying the compound’s reactivity in cross-coupling reactions?

- Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings can functionalize the indole core. The nitro group acts as a directing group or is reduced to an amine for further derivatization. Kinetic studies (e.g., monitoring by HPLC) and ligand screening (e.g., XPhos, SPhos) optimize coupling efficiency .

Q. How can biological activity assays be designed for this compound?

- In vitro antioxidant or enzyme inhibition assays (e.g., DPPH radical scavenging) require rigorous controls, including reference standards (e.g., ascorbic acid) and vehicle controls (e.g., DMSO). Dose-response curves (IC₅₀ determination) and molecular docking studies correlate structure-activity relationships . For nitro-containing analogs, nitroreductase activity assays assess prodrug potential .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

- Contradictory NMR signals may arise from dynamic processes (e.g., tautomerism) or impurities. Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify exchange phenomena. Cross-validation with HRMS and X-ray data ensures accuracy .

Methodological Considerations

- Synthetic Reproducibility : Batch-to-batch variability in CuAAC reactions can arise from trace moisture or oxygen. Use of anhydrous solvents and inert atmospheres (N₂/Ar) improves consistency .

- Computational Modeling : Tools like Gaussian or ORCA simulate reaction pathways and predict intermediates, aiding mechanistic studies .

- Safety Protocols : Nitration reactions require explosion-proof equipment due to exothermicity. Proper PPE (e.g., face shields, blast blankets) is mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products